[4-Oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] 2,6-dimethoxybenzoate
Overview
Description
[4-Oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] 2,6-dimethoxybenzoate is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by its unique structure, which includes a chromen core, an isopropylphenoxy group, and a dimethoxybenzoate moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] 2,6-dimethoxybenzoate typically involves multi-step organic reactions. The process begins with the preparation of the chromen core, followed by the introduction of the isopropylphenoxy group and the dimethoxybenzoate moiety. Common reagents used in these reactions include phenols, aldehydes, and carboxylic acids, along with catalysts such as Lewis acids.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as refluxing, distillation, and chromatography are often employed to isolate and purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[4-Oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] 2,6-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
[4-Oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] 2,6-dimethoxybenzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of [4-Oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] 2,6-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [4-Oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] 2-chlorobenzoate
- [4-Oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] 2-ethylbutanoate
- [4-Oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] 3-naphthalen-1-ylprop-2-enoate
Uniqueness
What sets [4-Oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] 2,6-dimethoxybenzoate apart from similar compounds is its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the dimethoxybenzoate moiety, in particular, can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
[4-oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] 2,6-dimethoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O7/c1-16(2)18-8-5-6-9-20(18)34-24-15-32-23-14-17(12-13-19(23)26(24)28)33-27(29)25-21(30-3)10-7-11-22(25)31-4/h5-16H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYREXQCWGKNKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=C(C=CC=C4OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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